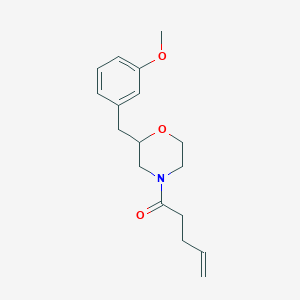![molecular formula C19H23ClN2OS B6078235 3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)
3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of drugs known as synthetic opioids. It is commonly referred to as U-47700. The compound was first synthesized in the 1970s, and it has been used in scientific research since then. U-47700 is a potent analgesic, and it has been found to have a similar effect to that of morphine. The compound has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用機序
The exact mechanism of action of U-47700 is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to a decrease in the transmission of pain signals. U-47700 has also been found to have an effect on the release of dopamine in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
U-47700 has been found to have a number of biochemical and physiological effects. The compound has been shown to have a similar effect to that of morphine, and it has been found to be a potent analgesic. U-47700 has also been found to have a depressant effect on the central nervous system, which can lead to sedation and respiratory depression. The compound has also been found to have an effect on the release of dopamine in the brain, which may contribute to its analgesic effects.
実験室実験の利点と制限
U-47700 has a number of advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive, which makes it a popular choice for researchers. U-47700 has also been found to have a similar effect to that of morphine, which makes it a useful tool for investigating the mechanisms of action of opioids. However, U-47700 has limitations in that it can be toxic and has the potential for abuse.
将来の方向性
There are a number of future directions for research on U-47700. One area of research is the development of new synthetic opioids that have a similar effect to U-47700 but with fewer side effects. Another area of research is the investigation of the potential of U-47700 as a treatment for opioid addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of U-47700 and its effects on the brain and body.
合成法
U-47700 can be synthesized using a variety of methods. One common method involves the reaction of 2-chlorothiophene with methylamine, followed by the addition of 3-piperidinyl-1-phenylethylamine and the chlorination of the resulting compound. The final step involves the addition of a carboxamide group to the compound to form U-47700.
科学的研究の応用
U-47700 has been used extensively in scientific research to investigate its potential applications as an analgesic. The compound has been found to be a potent analgesic, and it has been shown to have a similar effect to that of morphine. U-47700 has also been used in studies to investigate its potential as a treatment for opioid addiction and withdrawal symptoms.
特性
IUPAC Name |
3-chloro-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c1-21(19(23)18-17(20)10-13-24-18)16-8-5-11-22(14-16)12-9-15-6-3-2-4-7-15/h2-4,6-7,10,13,16H,5,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSADNKBDMYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=C(C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-methyl-1H-pyrazol-4-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6078154.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6078156.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)
![3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6078171.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6078173.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone](/img/structure/B6078176.png)
![N,N-dimethyl-2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethanamine](/img/structure/B6078182.png)
![N-allyl-N'-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6078185.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6078189.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6078196.png)
![2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6078203.png)

![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B6078253.png)